molecular formula C9H15N3O2S B12292671 N-DesmethylL-Ergothioneine-d6MethylEster

N-DesmethylL-Ergothioneine-d6MethylEster

Cat. No.: B12292671
M. Wt: 229.30 g/mol
InChI Key: RRTOEEXBIOEGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-DesmethylL-Ergothioneine-d6MethylEster is a deuterium-labeled derivative of N-DesmethylL-Ergothioneine Methyl Ester. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesmethylL-Ergothioneine-d6MethylEster involves the deuteration of N-DesmethylL-Ergothioneine Methyl Ester. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the incorporation of deuterium and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-DesmethylL-Ergothioneine-d6MethylEster undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

N-DesmethylL-Ergothioneine-d6MethylEster has several scientific research applications:

Mechanism of Action

The mechanism of action of N-DesmethylL-Ergothioneine-d6MethylEster involves its interaction with various molecular targets and pathways. The incorporation of deuterium can alter the metabolic stability and pharmacokinetic properties of the compound. This can lead to changes in the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DesmethylL-Ergothioneine-d6MethylEster is unique due to the incorporation of deuterium, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying drug metabolism and pharmacokinetics .

Properties

IUPAC Name

methyl 2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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